7,9-Diethyl-6,7,9-trimethyl-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
7,9-Diethyl-6,7,9-trimethyl-1,4-dioxa-8-azaspiro[45]decane is a heterocyclic compound characterized by its unique spiro structure, which includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Diethyl-6,7,9-trimethyl-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a nitrogen-containing compound in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
7,9-Diethyl-6,7,9-trimethyl-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7,9-Diethyl-6,7,9-trimethyl-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7,9-Diethyl-6,7,9-trimethyl-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spiro structure but different substituents.
7,9-Diethyl-6,7,9-trimethyl-2-propyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ol: Another spiro compound with additional functional groups.
Uniqueness
7,9-Diethyl-6,7,9-trimethyl-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
62087-19-8 |
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Molecular Formula |
C14H27NO2 |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
7,9-diethyl-6,7,9-trimethyl-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C14H27NO2/c1-6-12(4)10-14(16-8-9-17-14)11(3)13(5,7-2)15-12/h11,15H,6-10H2,1-5H3 |
InChI Key |
GLDAXUJUCDIHMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2(C(C(N1)(C)CC)C)OCCO2)C |
Origin of Product |
United States |
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